

Edonerpic: A Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Edonerpic*

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Abstract

Edonerpic, also known as T-817MA, is a novel neurotrophic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, and for promoting recovery after brain injury.[1][2] This technical guide provides a comprehensive overview of **Edonerpic**'s chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays are outlined, and its signaling pathways are visually represented to facilitate a deeper understanding of its biological functions.

Chemical Structure and Identity

Edonerpic is a small molecule belonging to the class of 1-benzothiophenes.[2] Its chemical identity is defined by its systematic IUPAC name, molecular formula, and representations like SMILES and InChI codes.

Identifier	Value	Source
IUPAC Name	1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol	[3]
Synonyms	T-817, T-817MA, Edonerpic maleate	[1][4][5]
CAS Number	519187-23-6 (free base), 519187-97-4 (maleate)	[4][5]
Molecular Formula	C16H21NO2S (free base), C20H25NO6S (maleate)	[3][5]
SMILES	OC1CN(CCCOCCC2=CC=C3 C(C=CS3)=C2)C1.O=C(O)/C= C\C(O)=O (maleate)	[5]
InChI Key	HQNACSFBDYLJP- UHFFFAOYSA-N (free base)	[3]

SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[6]

Physicochemical Properties

The physicochemical properties of **Edonerpic** maleate are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

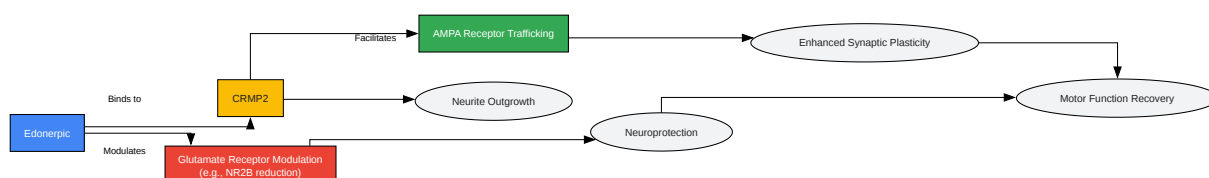
Property	Value	Source
Molecular Weight	291.4 g/mol (free base), 407.48 g/mol (maleate)	[3][5]
Appearance	Solid powder	[5]
Purity	≥98%	[4]
Solubility	Soluble in DMSO	[4]
λ _{max}	229 nm	[4]

Mechanism of Action and Signaling Pathways

Edonerpic exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action. It has been shown to protect neurons against amyloid- β (A β)-induced neurotoxicity, promote neurite outgrowth, and enhance synaptic plasticity.[1][2]

A key proposed target of **Edonerpic** is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][7] By binding to CRMP2, **Edonerpic** is thought to facilitate the synaptic delivery of AMPA receptors, a critical process for learning and memory.[7] Furthermore, **Edonerpic** has been shown to regulate glutamate receptor signaling, which is often dysregulated in neurodegenerative conditions and brain injury.[8] It has been observed to reduce the expression of certain NMDA receptor subunits, potentially mitigating excitotoxicity.[8]

The proposed signaling pathway for **Edonerpic**'s neuroprotective and plasticity-enhancing effects is illustrated below:



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Proposed signaling pathway of **Edonerpic**.

Experimental Protocols

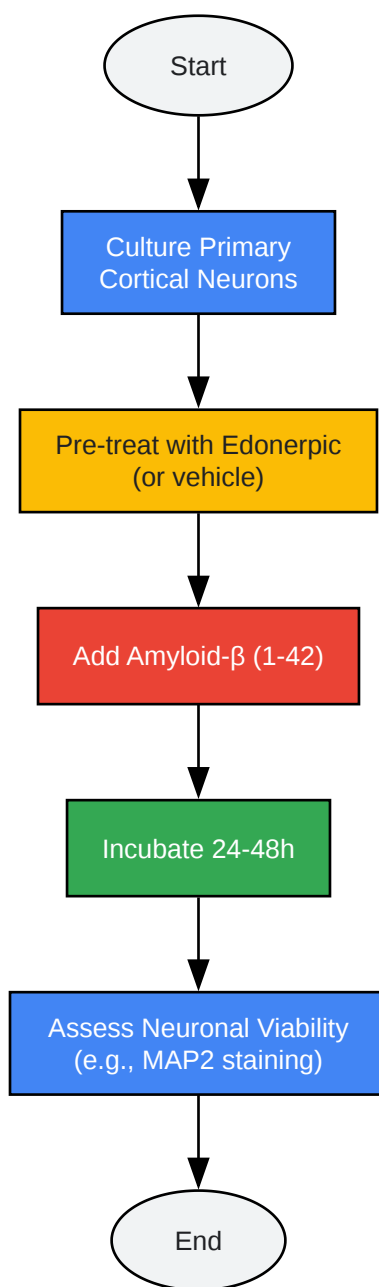
The following are generalized protocols for key experiments used to characterize the activity of **Edonerpic**, based on published studies.

In Vitro Neuroprotection Assay against A β -induced Toxicity

This assay assesses the ability of **Edonerpic** to protect cultured neurons from the toxic effects of amyloid- β peptides.

Methodology:

- **Cell Culture:** Primary rat cortical neurons are cultured in appropriate media.
- **Treatment:** Neurons are pre-treated with varying concentrations of **Edonerpic** maleate (e.g., 0.1 μ M, 1 μ M) or a vehicle control (e.g., DMSO) for 24 hours.[\[9\]](#)
- **Induction of Toxicity:** Aggregated amyloid- β (1-42) peptide is added to the culture medium to induce neurotoxicity.[\[9\]](#)
- **Incubation:** The cells are incubated for an additional 24-48 hours.
- **Viability Assessment:** Neuronal viability is quantified using methods such as measuring microtubule-associated protein 2 (MAP2) immunoreactivity or performing an MTT assay.[\[9\]](#)



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Workflow for in vitro neuroprotection assay.

In Vivo Assessment of Motor Function Recovery

This protocol describes the evaluation of **Edonerpip**'s effect on motor function recovery in a non-human primate model of spinal cord injury.[10]

Methodology:

- **Animal Model:** Adult monkeys (e.g., *Macaca fuscata*) undergo a unilateral spinal cord injury (SCI) at the C6-C7 level.[\[10\]](#)
- **Treatment Administration:** Following SCI, animals are assigned to receive either **Edonerpic** maleate (e.g., 3 mg/kg/day, intramuscularly) or a vehicle control for a specified period (e.g., 2 months).[\[10\]](#)
- **Rehabilitative Training:** All animals undergo rehabilitative training 5 days a week for the duration of the treatment.[\[10\]](#)
- **Behavioral Evaluation:** Motor function, particularly grasping movements, is evaluated regularly using a standardized task (e.g., the slit task).[\[10\]](#)
- **Neurophysiological Analysis:** After the recovery period, somatotopic mapping of the primary motor cortex can be performed using intracortical microstimulation to assess cortical reorganization.[\[10\]](#)

Conclusion

Edonerpic is a promising small molecule with a well-defined chemical structure and demonstrated neurotrophic and neuroprotective properties. Its mechanism of action, potentially mediated through CRMP2 and the modulation of glutamate receptor signaling, offers a novel therapeutic strategy for conditions characterized by neuronal damage and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **Edonerpic** and related compounds.

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